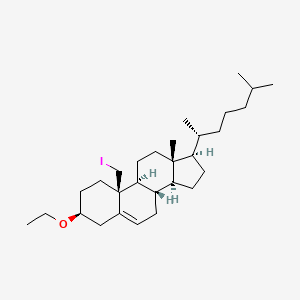
19-Iodocholesterol 3-ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Iodocholesterol 3-ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C29H49IO and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Imaging
Role in Adrenal Imaging:
19-Iodocholesterol 3-ethyl ether is primarily used in the diagnosis of adrenal disorders. Its iodine atom can be a radioactive isotope, which enhances its utility as a radiotracer in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). When labeled with radioactive isotopes, this compound binds effectively to adrenal tissue, allowing for detailed imaging and functional assessment of the adrenal glands.
Comparison with Other Compounds:
Compared to other cholesterol derivatives, this compound exhibits improved stability and specificity for adrenal tissue. Studies have shown that it provides clearer imaging results than its analogs, making it a preferred choice in clinical settings .
Research indicates that this compound interacts with steroid receptors and enzymes involved in steroid biosynthesis. Its binding affinity provides insights into metabolic pathways related to adrenal function, influencing therapeutic strategies for endocrine disorders .
Case Studies
Several studies have documented the effectiveness of this compound in clinical practice:
- Adrenal Tumor Imaging: A study demonstrated that patients with suspected adrenal tumors showed significant uptake of this compound during SPECT imaging, allowing for accurate localization and characterization of tumors .
- Assessment of Adrenal Insufficiency: In another case series, this compound was utilized to evaluate patients presenting with symptoms of adrenal insufficiency. The imaging results correlated well with biochemical assessments, confirming its diagnostic value .
Propiedades
Número CAS |
66277-12-1 |
|---|---|
Fórmula molecular |
C29H49IO |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-3-ethoxy-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H49IO/c1-6-31-23-14-17-29(19-30)22(18-23)10-11-24-26-13-12-25(21(4)9-7-8-20(2)3)28(26,5)16-15-27(24)29/h10,20-21,23-27H,6-9,11-19H2,1-5H3/t21-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clave InChI |
VNONSVJHTAHLPB-KYZQNHQYSA-N |
SMILES |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
SMILES isomérico |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |
SMILES canónico |
CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
Sinónimos |
19-iodocholesterol 3-ethyl ether 19-iodocholesterol 3-ethyl ether, (3beta)-isomer, 125I-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















